2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core fused with a tetrahydrothiophene ring, substituted with 3,6-dimethyl and 4-oxo groups. A sulfanyl bridge at position 2 connects to an acetamide moiety, which is further linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, while the thienopyrimidine core is associated with kinase modulation in structurally related compounds .
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S2/c1-9-7-12-14(27-9)15(25)23(2)16(22-12)26-8-13(24)21-11-6-4-3-5-10(11)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSOBAWFTVESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thienopyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the thienopyrimidine core via an acetamide linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Key Difference: Replaces 3,6-dimethyl groups with a 4-chlorophenyl substituent.
- 2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (): Key Difference: Substitutes 3,6-dimethyl with a phenyl group at position 3 and places the trifluoromethyl group at the phenyl’s 3-position. Impact: The phenyl group increases steric bulk, which may affect solubility and target engagement .
Variations in the Acetamide Substituent
- N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Key Difference: Uses a 2-chloro-4-methylphenyl group instead of 2-(trifluoromethyl)phenyl. Impact: The chloro and methyl groups reduce lipophilicity (ClogP ~3.8) compared to the trifluoromethyl analog (ClogP ~4.5), influencing membrane permeability .
Analogues with Different Heterocyclic Cores
- 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-N-(2,3-dichlorophenyl)acetamide (): Core: Simplified pyrimidine ring without thiophene fusion. Impact: Reduced planarity and electron-richness may lower binding to kinase ATP pockets compared to thienopyrimidine derivatives .
Physicochemical and Analytical Data Comparison
Biological Activity
The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide , often referred to as compound 2, is a thieno[2,3-d]pyrimidine derivative with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C14H16N4O3S2
- Molecular Weight : 352.4 g/mol
- IUPAC Name : 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Compound 2 exhibits its biological activity primarily through the inhibition of key enzymes involved in purine biosynthesis. Specifically, it has been identified as an inhibitor of:
- Glycinamide ribonucleotide formyltransferase (GARFTase) - Ki = 2.97 μM
- AICAR transformylase (ATIC) - Ki = 9.48 μM
These enzymes play crucial roles in the de novo synthesis of purines, which are essential for DNA and RNA synthesis in rapidly proliferating cells such as cancer cells .
Antitumor Activity
Research indicates that compound 2 possesses significant antitumor properties. It selectively targets tumor cells by disrupting folate metabolism and inhibiting the aforementioned enzymes critical for cell proliferation. This dual inhibition mechanism not only reduces tumor growth but also minimizes resistance often observed with traditional chemotherapeutics .
Case Studies
- In Vitro Studies : In isolated enzyme assays, compound 2 demonstrated effective inhibition of GARFTase and ATIC, leading to reduced proliferation rates in various cancer cell lines.
- In Vivo Studies : Animal models treated with compound 2 showed a marked decrease in tumor size and improved survival rates compared to control groups receiving standard chemotherapy agents like cisplatin .
Comparative Analysis of Biological Activity
| Compound | Target Enzyme | Ki (μM) | Antitumor Efficacy |
|---|---|---|---|
| Compound 2 | GARFTase | 2.97 | High |
| Compound 2 | ATIC | 9.48 | High |
| Cisplatin | Various | N/A | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
